molecular formula C10H12O3S B8521152 4-Methoxy-3-(methylthio)phenylacetic acid

4-Methoxy-3-(methylthio)phenylacetic acid

Cat. No. B8521152
M. Wt: 212.27 g/mol
InChI Key: SATUHFOQPNQXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(methylthio)phenylacetic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(4-methoxy-3-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C10H12O3S/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

SATUHFOQPNQXPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methoxy-3-thiophenylacetic acid (1.61 g, 81 mmol) in acetone was added potassium carbonate (56 g, 400 mmol, 5 equivalents), followed by methyl iodide (11.5 g, 81 mmol, 1 equivalent). After stirring at ambient temperature for 5.5 hours, 2N aqueous hydrochloric acid solution (400 mL) was slowly added. The resulting solution was then extracted with 2×200 mL of THF/diethyl ether (1:1) followed by diethyl ether (400 mL). The combined organic layers were washed with 2×250 mL of 10% aqueous sodium thiosulfate and 250 mL of saturated aqueous sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated to give 56 g (96% yield) of the title compound as a pale yellow solid; DCI MS M/Z: 230 (M+NH4)+ ; 1H NMR (CD3OD) δ 3.36 (s, 3H), 3.53 (s, 2H), 3.82 (s, 3H), 6.83 (d, 1H, J=8.7 Hz), 7.02 (dd, 1H, J=8.7, 2.7 Hz), 7.06 (d, 1H, J=2.7 Hz).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
96%

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